molecular formula C13H13NO B1587150 4-[Amino(phenyl)methyl]phenol CAS No. 81123-45-7

4-[Amino(phenyl)methyl]phenol

Cat. No.: B1587150
CAS No.: 81123-45-7
M. Wt: 199.25 g/mol
InChI Key: SORXTEGDLMCGFT-UHFFFAOYSA-N
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Description

4-[Amino(phenyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a phenylmethyl group, which is further connected to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(phenyl)methyl]phenol can be achieved through several methods. One common approach involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of transition metal catalysts. These methods ensure higher efficiency and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(phenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-[Amino(phenyl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar structure but lacks the phenylmethyl group.

    4-Methylaminophenol: Contains a methylamino group instead of an aminophenylmethyl group.

    4-Hydroxybenzylamine: Contains a benzylamine group instead of an aminophenylmethyl group.

Uniqueness

4-[Amino(phenyl)methyl]phenol is unique due to the presence of both an amino group and a phenylmethyl group attached to the phenol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[amino(phenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXTEGDLMCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407030
Record name 4-[amino(phenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81123-45-7
Record name 4-[amino(phenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 12 was repeated, but using 86 ml of a methanolic solution containing 4.28 g of 4-hydroxybenzophenone oxime, 17.03 g of ammonium acetate, 3.79 g of sodium cyanoborohydride, and 40.1 ml of a 17-19% by volume aqueous solution of titanium trichloride, and using a dilute aqueous solution of sodium hydrogencarbonate instead of the aqueous solution of sodium hydroxide, and using ethyl acetate as the extracting solvent. The residue obtained was subjected to silica gel column chromatography and eluted with a 80% by volume solution of ethyl acetate in hexane, with ethyl acetate itself and with a 3% by volume solution of methanol in ethyl acetate, to give 2.74 g of the title compound as crystals, melting at 113°-115° C. (after recrystallization from methylene chloride).
[Compound]
Name
methanolic solution
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86 mL
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reactant
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4.28 g
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17.03 g
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3.79 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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